Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate
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Overview
Description
Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a derivative of aziridine, a three-membered heterocyclic compound containing one nitrogen atom Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as N-methylmorpholine. This reaction forms a mixed anhydride intermediate, which then condenses with the aziridine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can participate in substitution reactions where the ethoxy or isopropyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.
Bases: Bases such as N-methylmorpholine are used to facilitate the formation of intermediates in the synthesis process.
Solvents: Common solvents include dichloromethane and methanol.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with a thiol would yield a thiol-substituted product .
Scientific Research Applications
Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer agents.
Organic Synthesis: The compound’s high reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate involves its high reactivity due to the strain energy of the aziridine ring. This reactivity allows it to interact with various biological molecules, particularly thiol groups in proteins. The compound can alkylate thiol groups, leading to the inhibition of enzymes such as protein disulfide isomerases .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups in cancer cells.
Ethyl 2-oxo-3-piperidinecarboxylate: Another aziridine derivative with different functional groups and reactivity.
Uniqueness
Its ability to selectively alkylate thiol groups makes it a valuable tool in biological studies and drug development .
Properties
Molecular Formula |
C10H19NO3 |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-5-13-9(12)10(14-6-2)8(11-10)7(3)4/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
XRUVURHTWCAOAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(N1)C(C)C)OCC |
Origin of Product |
United States |
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